Dehydroequol diacetate

Prodrug Design Pharmacokinetics Bioavailability

Dehydroequol diacetate, CAS 81267-66-5 (also known as Phenoxodiol diacetate), is a synthetic, acetylated derivative of the isoflavonoid metabolite dehydroequol (phenoxodiol/idronoxil). It is a heterocyclic organic compound with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 81267-66-5
Cat. No. B1663127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroequol diacetate
CAS81267-66-5
SynonymsDehydroequol diacetate;  [4-(7-Acetyloxy-2H-chromen-3-yl)phenyl] acetate
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
InChIInChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
InChIKeyYMSTXUZPCGRBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroequol Diacetate (CAS 81267-66-5): Technical Specifications and Class Identity for Procurement Decisions


Dehydroequol diacetate, CAS 81267-66-5 (also known as Phenoxodiol diacetate), is a synthetic, acetylated derivative of the isoflavonoid metabolite dehydroequol (phenoxodiol/idronoxil) [1]. It is a heterocyclic organic compound with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol [2]. As an isoflav-3-ene analog, it is structurally related to phytoestrogens such as daidzein and genistein, but with modifications that alter its physicochemical and potential pharmacological properties [1].

Why Dehydroequol Diacetate Cannot Be Substituted by Generic Isoflavones or Its Parent Compound


The acetylated structure of dehydroequol diacetate fundamentally distinguishes it from both its parent compound (dehydroequol/phenoxodiol) and common phytoestrogen alternatives like daidzein, genistein, or equol. While these compounds share a common isoflavonoid lineage, their specific biological activities are not conserved and cannot be predicted due to structural variations that impact bioavailability, receptor binding affinity, and downstream signaling [1]. Dehydroequol diacetate functions as a lipophilic prodrug, designed to overcome the pharmacokinetic limitations of its parent molecule, which itself exhibits a distinct pharmacological profile characterized by high ERβ selectivity and unique vasodilatory mechanisms [2][3]. The evidence below demonstrates that even among closely related isoflavonoid metabolites, substitution leads to divergent, and thus not interchangeable, experimental outcomes.

Dehydroequol Diacetate: A Quantitative Evidence Guide for Scientific Differentiation


Procurement Rationale: Lipophilic Prodrug Design Enhances Physicochemical Properties vs. Parent Compound

Dehydroequol diacetate is specifically designed as a lipophilic prodrug of its active parent, dehydroequol (phenoxodiol). Masking the hydroxyl groups of dehydroequol with acetyl moieties increases lipophilicity, resulting in a calculated XLogP3-AA value of 2.9 [1], compared to the parent compound's lower lipophilicity due to its free hydroxyl groups. This structural modification aims to improve membrane permeability and oral bioavailability, a strategy to address the well-documented pharmacokinetic challenges of the isoflavonoid class [2].

Prodrug Design Pharmacokinetics Bioavailability

Functional Differentiation: Unique ERβ Selectivity and Transactivation Potency of Parent Compound

While binding data for the diacetate prodrug itself is limited, its intended active metabolite, dehydroequol (phenoxodiol), demonstrates a clear and differentiated pharmacological profile. In comparative cell-based gene transcription assays, dehydroequol and its structural analogs exhibit strikingly high selectivity for Estrogen Receptor Beta (ERβ), with select compounds achieving an ERβ selectivity greater than 1000-fold in terms of transcriptional potency [1]. A separate study confirmed that among tested compounds, equol and dehydroequol were the most potent ERα/β agonists with notable ERβ selectivity [2].

Estrogen Receptor Beta Selectivity Phytoestrogen

Mechanistic Differentiation: Unique Vasodilatory Pathway vs. Other Isoflavone Metabolites

In a direct comparative study of vasodilatory mechanisms in rat isolated aortic rings, the parent compound dehydroequol exhibits a distinct pharmacological profile. While the vasodilatory action of dihydrodaidzein and cis-tetrahydrodaidzein was inhibited by a nitric oxide synthase inhibitor (NOLA) and a soluble guanylate cyclase inhibitor (ODQ), the dilatory response to dehydroequol was not inhibited by NOLA or ODQ [1]. This indicates that dehydroequol induces vasodilation via a pathway that is independent of nitric oxide and cyclic GMP, differentiating it from other metabolites in the same study.

Vascular Activity Nitric Oxide Cardioprotection

Neuroprotective Potency: In Vivo Efficacy of Active Metabolite in Alzheimer's Disease Model

The active metabolite, dehydroequol (designated SPA1413), has demonstrated significant in vivo efficacy in a transgenic mouse model of Alzheimer's disease. In the 5xFAD (B6SJL) mouse model, oral administration of SPA1413 ameliorated cognitive impairment, decreased amyloid-beta plaques, and reduced neuroinflammation [1]. This in vivo validation distinguishes it from other isoflavone derivatives that may show in vitro activity but lack robust in vivo disease-modifying evidence.

Neuroprotection Alzheimer's Disease Amyloid-beta

High-Value Research and Industrial Applications for Dehydroequol Diacetate Based on Proven Differentiation


Developing Orally Bioavailable ERβ-Selective Probes

Researchers designing orally active probes or therapeutics targeting ERβ-mediated pathways should procure dehydroequol diacetate. The diacetate prodrug form is engineered for enhanced lipophilicity (XLogP3-AA of 2.9 [1]) to improve membrane permeability and oral absorption, while its active metabolite, dehydroequol, is a validated scaffold with >1000-fold ERβ transcriptional selectivity [2].

Investigating NO/cGMP-Independent Vasodilation Mechanisms

For cardiovascular research focused on endothelial function and novel vasodilatory pathways, dehydroequol diacetate provides access to a unique pharmacophore. Studies show that its active metabolite induces vasodilation through a mechanism that is independent of the nitric oxide/cyclic GMP pathway, a property not shared by other structurally similar isoflavone metabolites like dihydrodaidzein or cis-tetrahydrodaidzein [3].

In Vivo Studies of Alzheimer's Disease Pathology and Neuroinflammation

Research programs investigating amyloid-beta pathology and neuroinflammation in Alzheimer's disease can leverage dehydroequol diacetate as a prodrug for SPA1413 (dehydroequol). This compound has demonstrated robust in vivo efficacy in the 5xFAD transgenic mouse model, where oral administration reduced amyloid-beta plaques and ameliorated cognitive deficits [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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